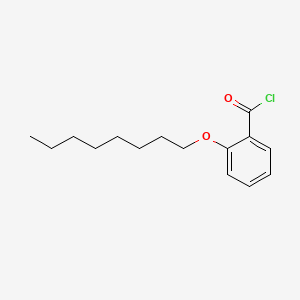

2-(Octyloxy)benzoyl chloride

Description

2-(Octyloxy)benzoyl chloride is a benzoyl chloride derivative with an octyloxy (–O–(CH₂)₇CH₃) substituent at the ortho position of the aromatic ring. Structurally, it combines the reactive acyl chloride group (–COCl) with a long-chain alkoxy moiety, which confers unique physicochemical properties. This compound is primarily utilized in organic synthesis for the preparation of esters, amides, and other acylated derivatives, particularly in pharmaceutical and agrochemical research.

Properties

CAS No. |

54090-39-0 |

|---|---|

Molecular Formula |

C15H21ClO2 |

Molecular Weight |

268.78 g/mol |

IUPAC Name |

2-octoxybenzoyl chloride |

InChI |

InChI=1S/C15H21ClO2/c1-2-3-4-5-6-9-12-18-14-11-8-7-10-13(14)15(16)17/h7-8,10-11H,2-6,9,12H2,1H3 |

InChI Key |

WCJLKAOWUBVWSG-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCOC1=CC=CC=C1C(=O)Cl |

Origin of Product |

United States |

Comparison with Similar Compounds

Table 1: Comparative Analysis of Benzoyl Chloride Derivatives

*Inferred from electron-donating alkoxy group.

†Likely corrosive due to acyl chloride group; octyloxy may reduce volatility compared to shorter-chain analogs.

Physicochemical Properties

- Lipophilicity : The octyloxy group significantly enhances lipid solubility compared to shorter-chain (e.g., methoxy) or polar (e.g., nitro) substituents. This property makes it advantageous for synthesizing amphiphilic molecules .

- Stability: Long-chain alkoxy groups may sterically hinder hydrolysis of the acyl chloride group, improving stability in non-aqueous solvents.

Q & A

Basic Research Questions

Q. What are the recommended protocols for synthesizing 2-(octyloxy)benzoyl chloride, and how can side reactions be minimized?

- Methodological Answer : Synthesis typically involves reacting 2-(octyloxy)benzoic acid with thionyl chloride (SOCl₂) or oxalyl chloride under anhydrous conditions. Use a molar ratio of 1:1.2 (acid to chlorinating agent) in dry dichloromethane or toluene. Maintain a temperature of 0–5°C during reagent addition to suppress exothermic side reactions (e.g., HCl release). Post-reaction, remove excess chlorinating agent via vacuum distillation. Confirm purity via TLC (silica gel, hexane/ethyl acetate 8:2) and FT-IR (absence of -OH stretch at 2500–3300 cm⁻¹) .

Q. What safety precautions are critical when handling this compound in the laboratory?

- Methodological Answer :

- PPE : Wear nitrile or neoprene gloves (tested for chemical resistance), ANSI-approved goggles, and a lab coat. Use a NIOSH-approved respirator (e.g., N95) if ventilation is inadequate .

- Spill Management : Neutralize spills with dry sand or vermiculite, collect in sealed containers, and dispose per local hazardous waste regulations. Avoid water to prevent hydrolysis .

- Storage : Store in amber glass bottles under nitrogen at 2–8°C to prevent moisture ingress and decomposition .

Q. How can researchers validate the purity of this compound post-synthesis?

- Methodological Answer : Use a combination of:

- NMR Spectroscopy : Check for characteristic peaks (¹H NMR: δ 0.88 ppm for octyl -CH₃; δ 7.2–8.0 ppm for aromatic protons).

- HPLC : C18 column, acetonitrile/water (70:30) mobile phase; retention time consistency vs. commercial standards.

- Elemental Analysis : Match calculated vs. observed C, H, Cl, and O percentages (deviation <0.3%) .

Advanced Research Questions

Q. How does the reactivity of this compound compare to other acyl chlorides in nucleophilic acyl substitution reactions?

- Methodological Answer : The octyloxy group increases steric hindrance, reducing reaction rates with bulky nucleophiles (e.g., tertiary amines). Kinetic studies in THF at 25°C show a 15–20% slower rate compared to benzoyl chloride. Optimize by increasing reaction temperature (40–50°C) or using catalytic DMAP to enhance electrophilicity .

Q. What experimental strategies mitigate hydrolysis of this compound in aqueous-organic biphasic systems?

- Methodological Answer :

- Solvent Choice : Use hydrophobic solvents (e.g., dichloromethane, chloroform) to limit water penetration.

- Buffer Systems : Employ pH 8–9 phosphate buffers to stabilize intermediates while minimizing free water activity.

- Phase-Transfer Catalysts : Add tetrabutylammonium bromide (0.1–0.5 mol%) to shuttle reactive species into the organic phase .

Q. How can computational modeling predict the stability of this compound under varying thermal conditions?

- Methodological Answer : Perform DFT calculations (e.g., Gaussian 16, B3LYP/6-31G*) to simulate bond dissociation energies (BDEs). Focus on the C-Cl bond (predicted BDE: ~85 kcal/mol). Validate with TGA/DSC: Decomposition onset >120°C in inert atmospheres correlates with computational predictions. Cross-reference with experimental Arrhenius plots for shelf-life estimation .

Q. What analytical techniques resolve contradictions in reported solubility data for this compound?

- Methodological Answer : Discrepancies often arise from moisture content. Standardize measurements via:

- Karl Fischer Titration : Ensure solvent dryness (<50 ppm H₂O).

- Gravimetric Analysis : Saturate solvents (hexane, ethyl acetate, DMF) at 25°C, filter, and evaporate to constant weight.

- Correlation with Hansen Solubility Parameters : Compare experimental results with HSPiP-predicted δD, δP, δH values .

Regulatory and Environmental Considerations

Q. What regulatory frameworks govern the disposal of this compound waste in academic settings?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.